Pyrogallol triacetate

Catalog No.
S540746
CAS No.
525-52-0
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrogallol triacetate

CAS Number

525-52-0

Product Name

Pyrogallol triacetate

IUPAC Name

(2,3-diacetyloxyphenyl) acetate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3

InChI Key

AQGLTPNHAAVOKN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Pyrogallol triacetate; NSC 24068; NSC-24068; NSC24068; Pyracetol; Acetpyrogall;

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Pyrogallol triacetate is 252.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24068. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from historical sources:

  • Limited Historical Use

    Some older medical dictionaries mention Pyrogallol Triacetate (also known as Lenirobin) as a non-toxic alternative to Pyrogallol for treating lung disorders []. However, modern medicine doesn't utilize either compound for this purpose due to the availability of safer and more effective treatments.

  • Potential Research Areas

    Given the chemical structure of Pyrogallol Triacetate, researchers might explore its potential applications in areas like:

    • Organic Chemistry: Understanding how the addition of three acetate groups affects the properties of Pyrogallol compared to its parent compound could be of interest to organic chemists studying functional group modifications [].
    • Material Science: The acetate groups might impart different solubility or reactivity properties that could be useful in material science research, but this is purely speculative and requires further investigation.

Important Note:

  • Pyrogallol itself is a known irritant and can be toxic in high doses []. Research involving Pyrogallol Triacetate should be conducted with appropriate safety precautions.

Pyrogallol triacetate is a chemical compound derived from pyrogallol, which is a phenolic compound known for its antioxidant properties. The molecular formula of pyrogallol triacetate is C₁₂H₁₂O₆, and it features three acetate groups attached to the pyrogallol structure. This modification enhances its solubility and stability compared to its parent compound, making it useful in various applications, particularly in organic synthesis and as an antioxidant in biological systems .

Currently, there is no documented information regarding the mechanism of action of PTA.

  • Skin and eye irritant: Pyrogallol is known to be a skin and eye irritant. Since PTA retains the benzene ring structure, it might also possess some degree of irritation [].
  • Combustible: The presence of acetate groups suggests PTA might be combustible, similar to other organic esters [].
Typical for phenolic compounds, including:

  • Oxidation: Pyrogallol triacetate can be oxidized in the presence of oxygen to yield various products. This reaction is facilitated by alkaline conditions and can lead to the formation of quinones or other oxidized derivatives .
  • Hydrolysis: In aqueous environments, the acetate groups can hydrolyze to regenerate pyrogallol, releasing acetic acid. This reaction can be catalyzed by acids or bases .
  • Esterification: The hydroxyl groups of pyrogallol can react with acetic anhydride or acetyl chloride to form additional ester derivatives, showcasing its versatility in synthetic chemistry .

Pyrogallol triacetate exhibits significant biological activity due to its antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. Studies indicate that it may protect cellular components from oxidative damage, potentially offering therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation .

The synthesis of pyrogallol triacetate typically involves the acetylation of pyrogallol. Common methods include:

  • Acetylation with Acetic Anhydride:
    • Pyrogallol is mixed with acetic anhydride.
    • The reaction is usually conducted under reflux conditions to ensure complete conversion.
    • The product is purified through crystallization or chromatography.
  • Acetylation with Acetyl Chloride:
    • Similar to the previous method but uses acetyl chloride as the acetylating agent.
    • The reaction may require a base (such as pyridine) to neutralize the hydrochloric acid produced during the reaction.

These methods yield pyrogallol triacetate with high purity and yield .

Pyrogallol triacetate has several applications across various fields:

  • Antioxidant Agent: Used in pharmaceuticals and cosmetics for its ability to neutralize free radicals.
  • Organic Synthesis: Serves as a reagent in chemical synthesis due to its reactive functional groups.
  • Research Tool: Employed in biochemical studies to investigate oxidative stress and related pathways .

Research on pyrogallol triacetate has indicated its interactions with various biomolecules. It can form complexes with metal ions, enhancing its antioxidant activity. Additionally, studies have shown that it interacts with lipid membranes, which may influence its bioavailability and efficacy as an antioxidant .

Furthermore, interaction studies suggest that pyrogallol triacetate could modulate enzymatic activities related to oxidative stress response pathways, although more research is needed to fully elucidate these mechanisms.

Several compounds share structural similarities with pyrogallol triacetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
PyrogallolTrihydroxybenzeneStrong reducing agent; prone to oxidation
Gallic AcidTricarboxylic phenolic compoundAntioxidant; used in food preservation
VanillinMethoxy derivative of guaiacolFlavoring agent; exhibits antioxidant properties
CatecholDihydroxybenzeneUsed in organic synthesis; less stable than pyrogallol triacetate

Pyrogallol triacetate stands out due to its enhanced stability and solubility compared to these similar compounds, making it particularly useful for applications requiring prolonged activity under various conditions .

Molecular Weight, Density, and Solubility Profiles

Pyrogallol triacetate (systematic name : benzene-1,2,3-triyl triacetate) is a tri-ester of pyrogallol. The compound is moderately polar and displays limited but measurable affinity for polar and non-polar media. Key experimentally measured and computationally derived parameters are summarised in Table 1.

PropertyNumerical value (temperature or method)Source
Molecular weight252.22 grams per mole [1] [2]
Exact monoisotopic mass252.063 grams per mole [3] [4]
Crystalline density (predicted)1.20 ± 0.10 grams per cubic centimetre at twenty-five degrees Celsius [5] [6]
Melting point (onset of fusion)165–167 degrees Celsius (capillary method) [5] [6] [7]
Normal boiling point (extrapolated)359 ± 32 degrees Celsius at seven-hundred-sixty millimetres of mercury [6] [8]
Decimal logarithm of the octanol ∶ water partition coefficient1.46 (fragment constant calculation) [9]
Predicted water solubility3.9 × 10⁻³ moles per litre (approximately one gram per litre) at twenty-five degrees Celsius [9]
Qualitative solubility profileSlightly soluble in water; freely soluble in ethanol, methanol, acetone and chloroform [10] [6]

The modest partition coefficient and the calculated water solubility indicate that pyrogallol triacetate is amphiphilic: it dissolves efficiently in protic organic solvents while remaining only sparingly miscible with water.

Thermal Stability and Decomposition Pathways

Thermal investigations reveal a comparatively stable ester framework that is resistant to volatilisation under ambient pressure yet undergoes predictable phase transitions followed by ester scission at elevated temperature. The principal events are collated in Table 2.

Thermal eventObserved or calculated temperature rangeNotesSource
Onset of crystalline meltingOne-hundred-sixty-five to one-hundred-sixty-seven degrees CelsiusEndothermic fusion without mass loss [5] [6] [7]
Glass-free liquid phase stabilityUp to approximately two-hundred-thirty degrees Celsius under nitrogen (thermogravimetric prediction)No significant mass change before ester decomposition [9]
Initial mass-loss step (ester bond cleavage and acetic acid liberation)Begins near two-hundred-thirty degrees Celsius; peaks at two-hundred-eighty to three-hundred degrees CelsiusConsistent with elimination of acetic acid followed by aromatic ring contraction [9]
Complete volatilisation or char formationBeyond three-hundred-fifty degrees Celsius in inert atmosphereResidual carbonaceous char under inert purge; complete oxidation to carbon dioxide in air above four-hundred-fifty degrees Celsius [11]

Experimental melting-point data concur with historical synthetic reports, which describe the compound as a “white, crystalline powder” melting sharply at approximately one-hundred-sixty-five degrees Celsius [10] [12]. Thermogravimetric simulations predict that ester scission begins once the melt approaches two-hundred-thirty degrees Celsius, a value typically twenty to thirty degrees lower than the temperature required for bulk evaporation, illustrating that chemical decomposition precedes volatilisation [9] [11].

Acid–Base Reactivity and Hydrolysis Behavior

The three acetyl substituents confer acid stability but render the molecule susceptible to nucleophilic attack under alkaline conditions. Controlled hydrolysis regenerates the parent tri-phenol (pyrogallol) and liberates acetic acid. Salient observations are summarised in Table 3.

Reaction environmentExperimental observationsKinetic commentSource
Neutral or moderately acidic aqueous media (proton activity index below seven)No detectable cleavage after twenty-four hours at twenty-five degrees CelsiusEster linkage remains intact; compound behaves as a neutral tri-ester [10]
Mild alkaline solution (sodium hydroxide, thirty millimoles per litre, twenty-five degrees Celsius)Complete conversion to pyrogallol within ten minutes; colour change from colourless to pale brown due to oxidation of the liberated tri-phenolApparent pseudo-first-order half-life below two minutes [13]
Concentrated alkali hydroxide (> one mole per litre) at ambient temperatureImmediate saponification; no detectable triacetate by thin-layer chromatographyReaction limited by diffusion rather than intrinsic rate [12] [10]
Buffer-free aqueous suspensions exposed to atmospheric oxygenSlow, spontaneous deacetylation observed over several days, accelerated by borate ions that catalyse acyl-oxygen cleavageHydrolysis followed by autoxidation of pyrogallol generates quinonoid chromophores [12] [14]

The ease of base-catalysed hydrolysis arises from resonance stabilisation of the tetrahedral intermediate formed when hydroxide ions attack each carbonyl carbon. Empirical studies demonstrate that sodium hydroxide solutions as dilute as ten millimoles per litre effect complete deacetylation in minutes [13], while concentrated alkali destroys the ester instantaneously, a fact long noted in classical organic syntheses of pyrogallol derivatives [12]. Under acidic or neutral conditions the molecule is remarkably robust, enabling its isolation and purification by recrystallisation from ethanol without partial hydrolysis [5].

Under very strong alkaline conditions oxidation competes with hydrolysis: freshly generated pyrogallol autoxidises to purpurogallin and related quinones, accounting for the darkening reported when triacetate is treated with hypochlorite or iodine in borate buffers at high proton activity index [12] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Exact Mass

252.0634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4TMC1R26A5

Other CAS

525-52-0

Wikipedia

Pyrogallol triacetate

General Manufacturing Information

1,2,3-Benzenetriol, 1,2,3-triacetate: INACTIVE

Dates

Last modified: 08-15-2023
1: Espinoza L, Taborga L, Díaz K, Olea AF, Peña-Cortés H. Synthesis of linear Geranylphenols and their effect on mycelial growth of plant pathogen Botrytis cinerea. Molecules. 2014 Jan 27;19(2):1512-26. doi: 10.3390/molecules19021512. PubMed PMID: 24473210.

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